![molecular formula C42H28N2 B13132225 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole: is a complex organic compound belonging to the indolocarbazole family. This compound is characterized by its unique structure, which includes an indole fused to a carbazole, with additional phenyl groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki polycondensation reaction can be employed, where 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole is reacted with appropriate boronic acids under palladium catalysis . The reaction conditions often involve the use of solvents like toluene or dimethylformamide, bases such as potassium carbonate, and temperatures ranging from 80°C to 120°C .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents like nitro groups or halogens can be introduced using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid mixture
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the phenyl rings
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel materials .
Biology:
In biological research, this compound is studied for its potential as an anticancer agent.
Medicine:
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit protein kinases makes it a promising candidate for the development of new drugs targeting cancer and other diseases .
Industry:
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Wirkmechanismus
The mechanism of action of 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with various cellular signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound’s planar structure allows it to intercalate into DNA, further contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Staurosporine: Another indolocarbazole known for its potent kinase inhibition and anticancer properties.
Rebeccamycin: An indolocarbazole derivative with significant antitumor activity.
K252a: A well-known indolocarbazole used in neurobiology research for its kinase inhibitory properties
Uniqueness:
11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole stands out due to its unique substitution pattern, which imparts distinct photophysical properties and enhances its stability. This makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent .
Eigenschaften
Molekularformel |
C42H28N2 |
|---|---|
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
11,12-bis(4-phenylphenyl)indolo[2,3-a]carbazole |
InChI |
InChI=1S/C42H28N2/c1-3-11-29(12-4-1)31-19-23-33(24-20-31)43-39-17-9-7-15-35(39)37-27-28-38-36-16-8-10-18-40(36)44(42(38)41(37)43)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-28H |
InChI-Schlüssel |
NEJWLEAAVKCZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6C8=CC=C(C=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)
![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
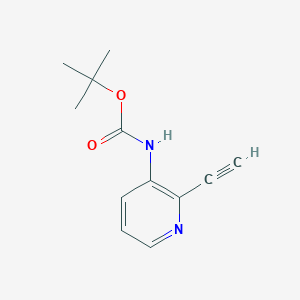

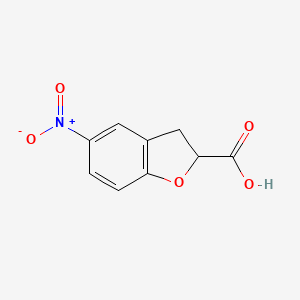
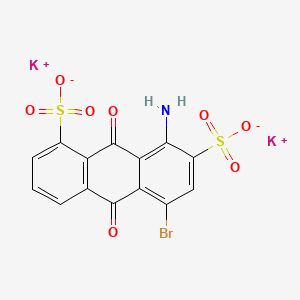

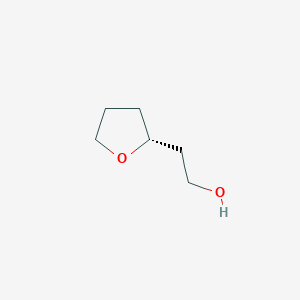
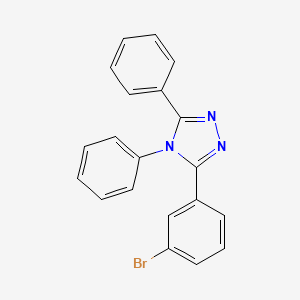
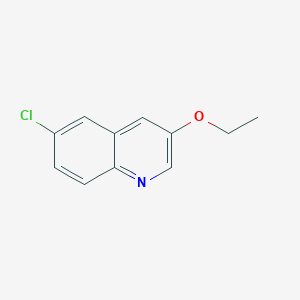
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)

![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)

